molecular formula C15H14O3 B12871236 (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one CAS No. 69239-15-2

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one

Cat. No.: B12871236
CAS No.: 69239-15-2
M. Wt: 242.27 g/mol
InChI Key: PISDKWAWFIZQNA-NXZHAISVSA-N
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Description

1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of two furan rings substituted with methyl groups at the 5-position, connected by a penta-1,4-dien-3-one linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one typically involves the condensation of 5-methylfurfural with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated dienone system. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids or diketones.

    Reduction: Reduction reactions can convert the conjugated dienone system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce halogens or nitro groups onto the furan rings .

Scientific Research Applications

1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-bis(5-methoxymethylfuran-2-yl)penta-1,4-dien-3-one
  • 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
  • 1,5-bis(2-furyl)penta-1,4-dien-3-one

Uniqueness

1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is unique due to the presence of methyl groups on the furan rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

CAS No.

69239-15-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one

InChI

InChI=1S/C15H14O3/c1-11-3-7-14(17-11)9-5-13(16)6-10-15-8-4-12(2)18-15/h3-10H,1-2H3/b9-5+,10-6+

InChI Key

PISDKWAWFIZQNA-NXZHAISVSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)/C=C/C2=CC=C(O2)C

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C=CC2=CC=C(O2)C

Origin of Product

United States

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